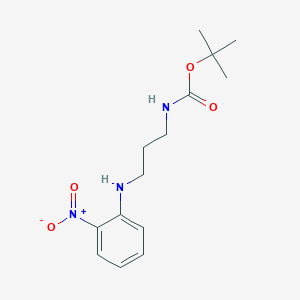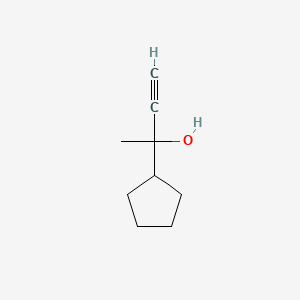
2-Cyclopentylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylbut-3-yn-2-ol is an organic compound characterized by a cyclopentyl group attached to a butyn-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylbut-3-yn-2-ol typically involves the reaction of cyclopentylmagnesium bromide with propargyl alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{Cyclopentylmagnesium bromide} + \text{Propargyl alcohol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of cyclopentylbut-3-yn-2-one or cyclopentylbut-3-ynoic acid.
Reduction: Formation of 2-cyclopentylbut-3-en-2-ol or 2-cyclopentylbutan-2-ol.
Substitution: Formation of 2-cyclopentylbut-3-yn-2-chloride.
Scientific Research Applications
2-Cyclopentylbut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further biochemical reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentylbut-3-en-2-ol
- 2-Cyclopentylbutan-2-ol
- 2-Cyclopentylbut-3-yn-2-chloride
Uniqueness
2-Cyclopentylbut-3-yn-2-ol is unique due to its alkyne functional group, which imparts distinct reactivity compared to its analogs. This structural feature allows for a wider range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-cyclopentylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(2,10)8-6-4-5-7-8/h1,8,10H,4-7H2,2H3 |
InChI Key |
POUOCSXBRGBQME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)
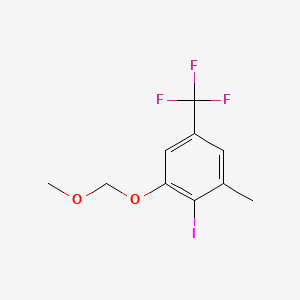
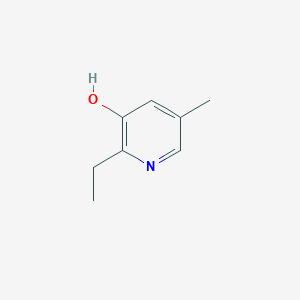
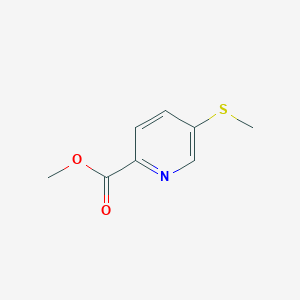
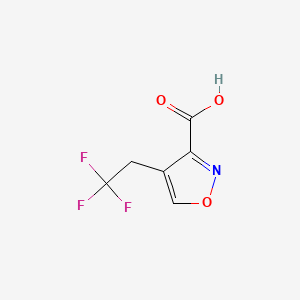
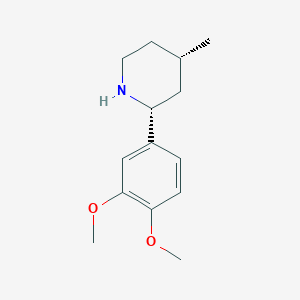
![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)
![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)

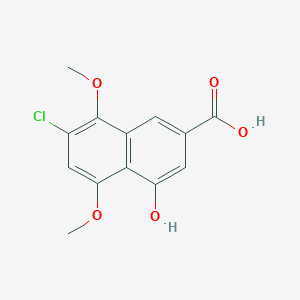
![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)
